2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a propoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of a hydrazine derivative with a suitable nitrile compound under reflux conditions in the presence of a catalyst.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Formation of the Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl derivative with an appropriate aldehyde to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in biological pathways, leading to its antimicrobial and anticancer effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide .
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide .
- **2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the chlorophenyl, phenyl, and propoxyphenyl groups
Properties
Molecular Formula |
C26H24ClN5O2S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-2-16-34-23-14-8-19(9-15-23)17-28-29-24(33)18-35-26-31-30-25(20-10-12-21(27)13-11-20)32(26)22-6-4-3-5-7-22/h3-15,17H,2,16,18H2,1H3,(H,29,33)/b28-17+ |
InChI Key |
FTSMBXRKAXZRQE-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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